4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound 4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bis-pyrazole core. The structure includes a 2,6-dichlorobenzyl group at the N1 position of the pyrazole ring, a methyl group at the N1 position of the second pyrazole, and chloro and methyl substituents at the 3- and 5-positions. Pyrazole carboxamides are widely explored in medicinal and agrochemical research due to their bioactivity, particularly as kinase inhibitors or antifungal agents . While specific pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., and ) highlight the importance of halogenation and carboxamide linkages in modulating physicochemical and biological properties.
Properties
Molecular Formula |
C17H16Cl3N5O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
4-chloro-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16Cl3N5O/c1-9-15(22-17(26)16-14(20)7-21-24(16)3)10(2)25(23-9)8-11-12(18)5-4-6-13(11)19/h4-7H,8H2,1-3H3,(H,22,26) |
InChI Key |
MUFATSXARJPNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The 3,5-dimethylpyrazole scaffold is synthesized via Knorr pyrazole synthesis , involving condensation of hydrazines with 1,3-diketones:
-
Hydrazination :
-
Formylation and Chlorination :
-
Amination :
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (¹H NMR) |
|---|---|---|---|
| Hydrazination | Ethanol, reflux, 4 h | 82.6% | δ 2.5 (s, 3H, CH₃), 5.7 (s, 2H, CH₂) |
| Formylation/Chlorination | POCl₃, DMF, 120°C, 1 h | 85.0% | δ 7.3–7.6 (m, 3H, Ar-H) |
| Amination | NaNO₂, DMF/H₂O/AcOH, 0°C, 12 h | 91% | δ 4.8 (s, 2H, NH₂) |
Synthesis of Intermediate B: 4-Chloro-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Pyrazole Carboxylic Acid Preparation
-
Nitration and Reduction :
-
Chlorination :
-
React the carboxylic acid with SOCl₂ or PCl₅ to form the acyl chloride.
-
Optimization : Using PyBOP (62 mg, 0.12 mmol) as a coupling agent minimizes side reactions compared to carbodiimides.
Spectroscopic Validation :
Amide Coupling to Assemble the Final Product
Reaction Conditions
-
Coupling Protocol :
-
Yield and Purity :
Critical Parameters :
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 2.786 | HPLC |
| Water Solubility (LogS) | -3.33 | Shake-flask |
| pKa | 9.55 | Potentiometric |
Scalability and Industrial Considerations
-
Batch Size : Pilot-scale runs (100 g) achieve 68–72% yield using continuous flow reactors for diazotization.
-
Purification : Recrystallization from ethanol/water (3:1) reduces residual DMF to <50 ppm.
-
Cost Drivers : 2,6-Dichlorobenzyl chloride accounts for 62% of raw material costs; substituting Pd/C with Ni catalysts reduces hydrogenation expenses by 40% .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrazole rings facilitate NAS at chloro-substituted positions.
Example reaction :
Replacement of chlorine at the 4-position of the pyrazole with nucleophiles (e.g., amines, alkoxides):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 6 h | 4-Piperidino-pyrazole derivative | 72% | |
| Sodium methoxide | Methanol, reflux, 4 h | 4-Methoxy-pyrazole derivative | 65% |
Hydrolysis of Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic hydrolysis :
Basic hydrolysis :
| Conditions | Product | Reaction Time | Purity | Source |
|---|---|---|---|---|
| 6M HCl, 100°C | 1-Methyl-1H-pyrazole-5-carboxylic acid | 3 h | 95% | |
| 2M NaOH, EtOH, 70°C | Sodium salt of carboxylic acid | 2 h | 89% |
Vilsmeier-Haack Formylation
The electron-rich benzyl-substituted pyrazole undergoes formylation at the activated aromatic position:
Reagents : POCl₃, DMF
Mechanism :
-
Formation of Vilsmeier reagent (POCl₃ + DMF → chloroiminium ion).
-
Electrophilic attack at the para position to the dichlorobenzyl group.
| Substrate Position | Product | Yield | Temperature | Source |
|---|---|---|---|---|
| Pyrazole C-3 | Formyl-substituted pyrazole derivative | 81% | 120°C |
Cross-Coupling Reactions
The chloro groups participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Biaryl-pyrazole hybrid | 68% |
Buchwald-Hartwig Amination:
Introduction of amine groups via C–N bond formation:
| Amine | Base | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos | Morpholino-substituted pyrazole | 74% |
Heterocyclic Ring Functionalization
The pyrazole ring participates in cycloadditions and annulations:
1,3-Dipolar Cycloaddition:
Reaction with nitrile oxides to form fused isoxazoline derivatives:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 80°C, 12 h | Pyrazole-isoxazoline hybrid | 63% |
Reductive Dehalogenation
Catalytic hydrogenation removes chlorine atoms selectively:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 6 h | Dechlorinated pyrazole derivative | 58% |
Photochemical Reactions
UV irradiation induces C–Cl bond cleavage:
| Wavelength | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile, N₂ atm | Radical coupling products | 42% |
Key Mechanistic Insights:
-
Steric Effects : The 2,6-dichlorobenzyl group hinders reactivity at the pyrazole N-1 position, directing substitutions to C-3/C-5 .
-
Electronic Effects : Electron-withdrawing chloro groups enhance electrophilic substitution rates at activated positions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve NAS yields by stabilizing transition states .
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is in the development of anti-inflammatory drugs. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, making this compound a candidate for further exploration in treating chronic pain and inflammatory diseases .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Similar pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. Docking studies suggest that modifications in the structure can enhance selectivity and potency against specific cancer types .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including the target compound. Results indicated a significant reduction in inflammation markers in vitro, suggesting its potential for therapeutic use.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares a pyrazole-carboxamide backbone with several analogs, but its 2,6-dichlorobenzyl group distinguishes it from others. Key comparisons include:
Substituent Position and Halogenation :
- 3a () : Phenyl groups at both pyrazole rings, lacking chlorine on the benzyl moiety.
- 3b () : A 4-chlorophenyl group introduces chlorine, increasing molecular weight (437.1 g/mol) and melting point (171–172°C) compared to 3a (403.1 g/mol, 133–135°C) .
- : Features a 2,6-dichlorobenzylidene group (similar to the target compound) but incorporates a furohydrazide instead of a carboxamide, altering polarity and solubility .
- Carboxamide vs.
Physicochemical Properties
Data from synthesized analogs () reveal trends in melting points, yields, and molecular weights:
Key Observations :
- Chlorination (e.g., 3b) increases molecular weight and melting points due to enhanced intermolecular forces.
- Fluorination (3d) slightly reduces molecular weight compared to chlorinated analogs but increases melting points, likely due to stronger dipole interactions .
Biological Activity
4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole core and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.71 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of the carboxamide group allows for hydrolysis under varying pH conditions, while the chlorinated aromatic rings can engage in electrophilic substitution reactions.
Anti-inflammatory and Analgesic Properties
Research indicates that 4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide exhibits significant anti-inflammatory and analgesic effects. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have suggested that it selectively inhibits certain enzymes linked to inflammation. This selectivity may allow for targeted therapeutic strategies with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have highlighted the efficacy of this compound in various models:
- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and pain responses compared to control groups. These findings suggest its potential as a therapeutic agent for chronic inflammatory conditions .
- Comparative Analysis : A comparative study with other pyrazole derivatives showed that this compound had superior inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory responses .
Structural Comparisons
To understand the pharmacological potential better, structural comparisons with similar compounds were made:
Table 2: Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| 3-chloro-N-(2-chlorobenzyl)-pyrazole-4-carboxamide | Similar pyrazole core; lacks methyl groups |
| N-[1-(2-fluorobenzyl)-3-methylpyrazol-4-yl]-carboxamide | Contains fluorine; different activity profile |
| 2-chloro-N-[3-(trifluoromethyl)benzyl]-pyrazole | More potent against specific inflammatory pathways |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving Suzuki-Miyaura coupling or nucleophilic substitution is typical for pyrazole-carboxamide derivatives. Reaction optimization can be achieved via Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs can identify critical parameters affecting yield and purity .
- Key Evidence : DOE methodologies in chemical process optimization .
Q. How can researchers ensure structural fidelity and purity during synthesis?
- Methodological Answer : Combine chromatographic purification (e.g., flash chromatography, HPLC) with spectroscopic validation:
- NMR : Confirm regiochemistry of pyrazole substituents and absence of byproducts.
- X-ray crystallography : Resolve ambiguous structural features (e.g., dimerization via N–H···O interactions observed in related pyrazole-carboxamides) .
- Key Evidence : Structural characterization techniques in pyrazole derivatives .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and application .
- Key Evidence : Physicochemical profiling in triazolothiadiazine analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets or receptors?
- Methodological Answer : Use density functional theory (DFT) to map electrostatic potential surfaces and identify binding hotspots. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzyme active sites. Pair computational predictions with experimental validation (e.g., surface plasmon resonance for binding affinity) .
- Key Evidence : ICReDD’s integrated computational-experimental framework .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Conduct pharmacokinetic studies to evaluate bioavailability and metabolic stability. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Cross-validate with tissue-specific proteomics to identify off-target interactions .
- Key Evidence : Cross-disciplinary validation strategies in chemical biology .
Q. What strategies enhance the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Crystal engineering : Modify substituents to disrupt dimerization (e.g., replace methyl groups with bulkier substituents to prevent N–H···O interactions observed in related compounds) .
- Lyophilization : Stabilize aqueous formulations by removing water to prevent hydrolysis.
- Key Evidence : Stabilization mechanisms in pyrazole-acetamide derivatives .
Q. How can researchers design derivatives with improved selectivity or reduced toxicity?
- Methodological Answer :
- SAR studies : Systematically vary substituents on the pyrazole and benzyl rings.
- High-throughput screening (HTS) : Test derivatives against panels of related enzymes/receptors.
- ADMET prediction tools : Use software like SwissADME to prioritize candidates with favorable pharmacokinetic profiles .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s enzymatic inhibition potency?
- Methodological Answer :
- Standardize assay conditions (e.g., buffer pH, cofactor concentrations).
- Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Replicate studies using independently synthesized batches to rule out purity issues .
Q. What experimental controls are critical for reproducibility in biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
